N-benzyl-N-ethyl-5-methoxy-3-methyl-1H-indole-2-carboxamide
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Overview
Description
N-benzyl-N-ethyl-5-methoxy-3-methyl-1H-indole-2-carboxamide is a synthetic indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-ethyl-5-methoxy-3-methyl-1H-indole-2-carboxamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole nucleus
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-ethyl-5-methoxy-3-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-benzyl-N-ethyl-5-methoxy-3-methyl-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-5-methoxy-3-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- N-benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide
- 5-Methoxy-2-methylindole
- Indole-3-acetic acid
Comparison: N-benzyl-N-ethyl-5-methoxy-3-methyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
902306-55-2 |
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Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-5-methoxy-3-methyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H22N2O2/c1-4-22(13-15-8-6-5-7-9-15)20(23)19-14(2)17-12-16(24-3)10-11-18(17)21-19/h5-12,21H,4,13H2,1-3H3 |
InChI Key |
SPVHTCBQULAPEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=C(C3=C(N2)C=CC(=C3)OC)C |
solubility |
31.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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